molecular formula C11H10Br2N2O3S B13812700 3,5-Dibromo-2-(propanoylcarbamothioylamino)benzoic acid

3,5-Dibromo-2-(propanoylcarbamothioylamino)benzoic acid

Katalognummer: B13812700
Molekulargewicht: 410.08 g/mol
InChI-Schlüssel: RILLGLFECQIAPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dibromo-2-(propanoylcarbamothioylamino)benzoic acid is a synthetic organic compound characterized by the presence of bromine atoms, a propanoylcarbamothioylamino group, and a benzoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-2-(propanoylcarbamothioylamino)benzoic acid typically involves the bromination of a benzoic acid derivative followed by the introduction of the propanoylcarbamothioylamino group. One common method involves the bromination of 2-aminobenzoic acid to form 3,5-dibromo-2-aminobenzoic acid. This intermediate is then reacted with propanoyl isothiocyanate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dibromo-2-(propanoylcarbamothioylamino)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzoic acid derivatives, while substitution reactions can produce various substituted benzoic acid compounds .

Wissenschaftliche Forschungsanwendungen

3,5-Dibromo-2-(propanoylcarbamothioylamino)benzoic acid has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3,5-Dibromo-2-(propanoylcarbamothioylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,5-Dibromo-2-(propanoylcarbamothioylamino)benzoic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H10Br2N2O3S

Molekulargewicht

410.08 g/mol

IUPAC-Name

3,5-dibromo-2-(propanoylcarbamothioylamino)benzoic acid

InChI

InChI=1S/C11H10Br2N2O3S/c1-2-8(16)14-11(19)15-9-6(10(17)18)3-5(12)4-7(9)13/h3-4H,2H2,1H3,(H,17,18)(H2,14,15,16,19)

InChI-Schlüssel

RILLGLFECQIAPB-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)NC(=S)NC1=C(C=C(C=C1Br)Br)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.